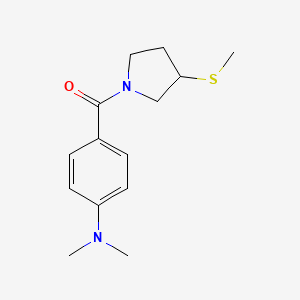

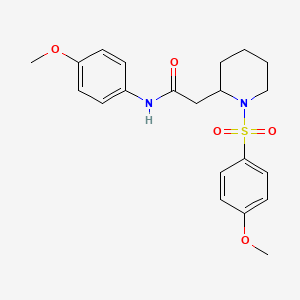

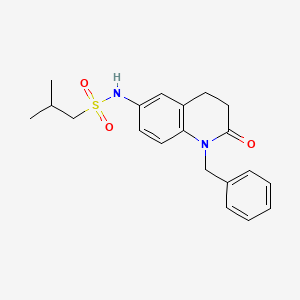

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A common method involves the cyclization of a linear precursor to form the piperidine ring .Applications De Recherche Scientifique

Synthesis and Evaluation of Anti-inflammatory Activity

Research on analogs of ibuprofen, including compounds synthesized from piperidine and related structures, has demonstrated potent anti-inflammatory activity. These compounds were evaluated using the carrageenan-induced rat paw oedema method, showing significant anti-inflammatory effects, especially those with pyrrolidine, phthalimide, and hydrazine structures (Rajasekaran, Sivakumar, & Jayakar, 1999).

Anti-acetylcholinesterase Activity for Antidementia Agents

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating dementia. One study found that substituting the benzamide with a bulky moiety significantly increased activity, identifying compounds with profound effects on acetylcholine levels in rats, suggesting potential as antidementia agents (Sugimoto et al., 1990).

Muscarinic (M3) Receptor Antagonists

Compounds with structures related to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide" have been investigated for their activities as antagonists of the M3 muscarinic receptor. This research could provide insights into the development of new drugs for treating diseases like asthma or COPD (Broadley et al., 2011).

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist activity against the CB1 cannabinoid receptor has been studied, with certain compounds showing potent and selective antagonism. These findings can contribute to the development of treatments for disorders related to the endocannabinoid system (Shim et al., 2002).

Inhibition of Histidine Decarboxylase

Research on compounds targeting histidine decarboxylase, an enzyme involved in histamine production, could lead to new treatments for allergies and inflammatory diseases. Although some studies showed limited inhibitory activity, the exploration of these compounds adds valuable knowledge to the field (Degraw et al., 1978).

Propriétés

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(15-26-17-6-2-1-3-7-17)23-12-9-16(10-13-23)14-22-20(25)18-8-4-5-11-21-18/h1-8,11,16H,9-10,12-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGRTWBGDXADDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)

![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)